molecular formula C13H9NO4S B1584463 2-((2-Nitrophenyl)thio)benzoic acid CAS No. 19806-43-0

2-((2-Nitrophenyl)thio)benzoic acid

Cat. No. B1584463
Key on ui cas rn: 19806-43-0
M. Wt: 275.28 g/mol
InChI Key: SUOKPGGNWNCXQT-UHFFFAOYSA-N
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Patent
US09304126B2

Procedure details

To a solution of 2-mercapto-benzoic acid (30 g, 0.195 mol) in isopropanol (500 mL) at room temperature were added 1-fluoro-2-nitro-benzene (30.2 g, 0.214 mol), water (100 mL) and potassium hydroxide (31.1 g, 0.555 mol). The reaction mixture was stirred at room temperature overnight, quenched with water and diluted with ethyl acetate. The aqueous phase was extracted with ethyl acetate (3×400 mL) and the combined organic extracts were washed with saturated aqueous sodium chloride (500 mL), dried over magnesium sulfate, filtered, and concentrated. The crude residue was purified by flash column chromatography on silica gel to give the title compound. ESI-MS (M+1): 276 calc. for C13H9NO4S 275. 1H NMR: (CDCl3, 400 MHz): δ (ppm) 8.12-8.07 (m, 2H), 7.54-7.43 (m, 2H), 7.42-7.39 (m, 2H), 7.35-7.31 (m, 1H), 7.12-7.09 (m, 1H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].F[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[N+:18]([O-:20])=[O:19].O.[OH-].[K+]>C(O)(C)C>[N+:18]([C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[S:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5])([O-:20])=[O:19] |f:3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
SC1=C(C(=O)O)C=CC=C1
Name
Quantity
30.2 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
31.1 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (3×400 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with saturated aqueous sodium chloride (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)SC1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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